molecular formula C20H27FN4O2 B2618635 (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone CAS No. 1014091-68-9

(4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

Cat. No. B2618635
CAS RN: 1014091-68-9
M. Wt: 374.46
InChI Key: BRMONPCTXJSRFK-UHFFFAOYSA-N
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Description

(4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone, also known as FP-MDMB-4en-PINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-based synthetic cannabinoids and has been identified as a potent agonist of the cannabinoid receptor CB1.

Mechanism of Action

The mechanism of action of (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA involves binding to the CB1 receptor in the brain, which leads to the activation of the endocannabinoid system. This activation can result in a range of effects, including altered mood, perception, and cognition. (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has been shown to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which may explain its increased potency.
Biochemical and Physiological Effects
Research has shown that (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA can have a range of biochemical and physiological effects on the body. These effects include changes in heart rate, blood pressure, and body temperature. Additionally, (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has been shown to have psychoactive effects, including altered mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA in lab experiments is its high potency, which allows researchers to study the effects of cannabinoids on the brain at lower concentrations. Additionally, (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has a high affinity for the CB1 receptor, making it a valuable tool for studying the endocannabinoid system.
One limitation of using (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA in lab experiments is its potential for abuse. This compound has been identified as a designer drug and has been linked to several cases of adverse health effects in users. Additionally, the legality of (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA varies by country, which may limit its availability for research purposes.

Future Directions

There are several future directions for research involving (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA. One area of interest is the potential therapeutic uses of synthetic cannabinoids, including (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA, for the treatment of conditions such as chronic pain, epilepsy, and anxiety disorders. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for addiction and abuse. Finally, more studies are needed to determine the optimal dosages and administration routes for synthetic cannabinoids in clinical settings.

Synthesis Methods

The synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA involves the reaction of 4-fluorobenzonitrile with piperazine in the presence of a base to form the intermediate 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid to yield the final product (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA.

Scientific Research Applications

(4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Research has also shown that (4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanonePINACA has a higher potency than other synthetic cannabinoids, making it a valuable tool for studying the effects of cannabinoids on the brain.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O2/c1-3-9-25-15-16(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)18-8-6-5-7-17(18)21/h5-8,15H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMONPCTXJSRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

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